molecular formula C21H20N2O4S B11470187 7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11470187
M. Wt: 396.5 g/mol
InChI Key: WJKMDCPIDHIPFO-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the thiazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials are often substituted phenyl compounds and thiazole derivatives. The reaction conditions may include:

    Condensation Reactions: Combining substituted phenyl compounds with thiazole derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the thiazolopyridine ring system through intramolecular cyclization.

    Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions could target the thiazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could serve as a scaffold for the development of new materials or catalysts.

Biology

In biological research, compounds of this type are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

Medicinally, thiazolopyridine derivatives have been studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could be explored for similar applications.

Industry

Industrially, the compound may find use in the development of specialty chemicals, dyes, or polymers. Its unique chemical properties could be leveraged in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxy groups on phenyl rings but different core structures.

    Methylated Heterocycles: Compounds with methyl groups on heterocyclic rings.

Uniqueness

The uniqueness of 7-(3-METHOXYPHENYL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C21H20N2O4S/c1-22-20-19(28-21(22)25)17(13-5-4-6-16(11-13)27-3)12-18(24)23(20)14-7-9-15(26-2)10-8-14/h4-11,17H,12H2,1-3H3

InChI Key

WJKMDCPIDHIPFO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC)SC1=O

Origin of Product

United States

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